molecular formula C15H18N2O B11868525 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone

1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone

Cat. No.: B11868525
M. Wt: 242.32 g/mol
InChI Key: IXWVQDAXMFJDCS-UHFFFAOYSA-N
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Description

1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the piperidine is a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone typically involves the reaction of indole with ethanone derivatives under specific conditions. One common method involves the reaction of indole with an ethanone derivative in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar in structure but lacks the piperidine ring.

    2-Phenyl-1-(piperidin-1-yl)ethanone: Contains a phenyl group instead of the indole moiety.

    1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide group and a fluorine atom.

Uniqueness

1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-[2-(1H-indol-5-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H18N2O/c1-11(18)17-9-3-2-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10,15-16H,2-4,9H2,1H3

InChI Key

IXWVQDAXMFJDCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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